molecular formula C12H18BNO2 B1604656 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane CAS No. 4848-04-8

2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane

Cat. No. B1604656
CAS RN: 4848-04-8
M. Wt: 219.09 g/mol
InChI Key: NYYNBCZSIYCXIZ-UHFFFAOYSA-N
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Description

Phenethyl acetate is a related compound that is an ester resulting from the condensation of acetic acid and phenethyl alcohol . It is found in a range of fruits and biological products . It is a colorless liquid with a rose and honey scent and a raspberry-like taste .


Synthesis Analysis

The synthesis of related compounds, such as 2-(2-phenylethyl)chromones, has been studied . These compounds were isolated from the resinous heartwood of Aquilaria sinensis . The chemical structures of these new compounds were elucidated by 1D and 2D NMR and MS data, single-crystal X-ray diffraction analysis, and electronic circular dichroism (ECD) calculations .


Chemical Reactions Analysis

A total of fifty-six chromones, including various types of 2-(2-phenylethyl)chromones, were characterized by HPLC/DAD/ESI/MS/MS in three agarwood samples . The characteristic fragmentation behavior of these chromones was described for the first time .


Physical And Chemical Properties Analysis

Phenylethyl alcohol, a related compound, has a molecular formula of C8H10O and a molar mass of 122.1644 g/mol .

Scientific Research Applications

  • Scientific Field: Chromone Derivatives Analysis

    • Application Summary : The compound “2-(2-Phenylethyl)chromone” is used in the analysis of chromone derivatives from Agarwood (Aquilaria crassna) by artificial holing for different times .
    • Methods of Application : The methods used include High-Performance Liquid Chromatography with Diode-Array Detection and Electrospray Ionization Tandem Mass Spectrometry (HPLC/DAD/ESI/MS/MS) for the characterization of these chromones .
    • Results or Outcomes : The relative contents of different types of chromones were found to vary based on the formation time of the agarwood .
  • Scientific Field: Natural Product Isolation

    • Application Summary : “2-(2-Phenylethyl)chromone” derivatives were isolated from the ethyl acetate extraction of agarwood originated from Gyrinops salicifolia .
    • Methods of Application : The structures of these derivatives were elucidated by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopic analyses .
    • Results or Outcomes : None of the isolated compounds displayed acetylcholinesterase inhibitory activity at a concentration of 50 µg mL −1 or cytotoxic activity against the K562 cell line .
  • Scientific Field: Flavoring Agents Production

    • Application Summary : “2-Phenylethanol (2-PE)” and “2-Phenethyl Acetate (2-PEA)” are valuable generally recognized as safe flavoring agents widely used in industry .
    • Methods of Application : The most efficient route to bioproduce these compounds is through the bioconversion of L-phenylalanine via the Ehrlich pathway .
    • Results or Outcomes : Perfumes, pharmaceuticals, polishes, and personal care products, are some of the final products using these compounds as additives due to their rose-like odor .
  • Scientific Field: Antifungal and Antibacterial Agents Production

    • Application Summary : “2-Phenylethanol (2-PE)” has shown antifungal and antibacterial properties, making this compound an appreciated additive in disinfectant, pest control, cleaning, and personal care products .
    • Methods of Application : The production of “2-Phenylethanol (2-PE)” is typically achieved through biotransformation from L-phenylalanine using immobilized yeast Saccharomyces cerevisiae .
    • Results or Outcomes : The compound is used as an additive in various products due to its biocide capability .
  • Scientific Field: Decorative Cosmetics and Fragrances Production

    • Application Summary : “2-Phenethyl Acetate (2-PEA)” is typically used in decorative cosmetics, fine fragrances, toilet soaps, shampoos, and non-cosmetic products such as household cleaners and detergents .
    • Methods of Application : The production of “2-Phenethyl Acetate (2-PEA)” is typically achieved through the bioconversion of L-phenylalanine via the Ehrlich pathway .
    • Results or Outcomes : The compound is used as an additive in various products due to its floral and rose-like odor .
  • Scientific Field: Waste Management and Sustainability

    • Application Summary : Several strains have also been tested for producing “2-Phenylethanol (2-PE)” and “2-Phenethyl Acetate (2-PEA)” in batch cultures using waste flows as a carbon source .
    • Methods of Application : The production of these compounds is typically achieved through the bioconversion of waste materials using various strains .
    • Results or Outcomes : This approach addresses the need for more sustainable and economic systems such as those using wastes as raw materials .

Safety And Hazards

Phenylmagnesium bromide solution, a related compound, is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage. It may cause respiratory irritation and is suspected of causing cancer .

Future Directions

The relative contents of various types of 2-(2-phenylethyl)chromones were found to change based on the formation time of agarwood samples . This could be referenced to distinguish different agarwood samples collected from different formation times .

properties

IUPAC Name

2-(2-phenylethyl)-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2/c1-2-4-12(5-3-1)6-7-13-15-10-8-14-9-11-16-13/h1-5,14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYNBCZSIYCXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCNCCO1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90639929
Record name 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90639929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane

CAS RN

4848-04-8
Record name 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90639929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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